4-Phenyl-2,8-diazaspiro[4.5]decan-1-one
Overview
Description
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is a spirocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound is characterized by a spiro linkage between a diazaspirodecane core and a phenyl group, which imparts distinct physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the phenyl group. One common synthetic route includes the cyclization of appropriate diamine precursors under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization with a phenyl group can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the phenyl ring or the spirocyclic core are replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-Phenyl-2,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical assays.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets, such as kinases. For instance, as a RIPK1 inhibitor, the compound blocks the activation of the necroptosis pathway, thereby preventing cell death in inflammatory diseases . The spirocyclic structure allows for high binding affinity and selectivity towards the target kinase.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the spiro center.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential kinase inhibitory activity.
Uniqueness
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is unique due to its specific substitution pattern, which imparts distinct biological activity and physicochemical properties. Its ability to inhibit RIPK1 with high potency makes it a valuable lead compound for drug development .
Properties
IUPAC Name |
4-phenyl-2,8-diazaspiro[4.5]decan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-14(6-8-15-9-7-14)12(10-16-13)11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXCWUWCXHNQKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(CNC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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